

Tepilamide Fumarate in Plaque Psoriasis: A Comparative Analysis of Clinical Trial Reproducibility

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Compound of Interest		
Compound Name:	Tepilamide fumarate	
Cat. No.:	B611860	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial results for **Tepilamide fumarate** (PPC-06) in the treatment of moderate-to-severe plaque psoriasis, alongside alternative therapies. The data presented is based on published clinical trial findings, offering a detailed examination of efficacy, safety, and methodologies to assess the reproducibility of these outcomes.

Executive Summary

Tepilamide fumarate, an oral fumaric acid ester (FAE), has demonstrated positive results in a Phase IIb clinical trial (AFFIRM) for the treatment of moderate-to-severe plaque psoriasis. As a prodrug of monomethyl fumarate (MMF), its mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibition of the Nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling pathway, leading to immunomodulatory and anti-inflammatory effects. This guide compares the efficacy and safety data of **Tepilamide fumarate** with another oral FAE, dimethyl fumarate (DMF), and several leading biologic therapies for psoriasis. The aim is to provide a clear, data-driven overview to inform research and development decisions in the context of existing treatment landscapes.



Comparative Efficacy of Tepilamide Fumarate and Alternatives

The following tables summarize the key efficacy outcomes from the AFFIRM trial for **Tepilamide fumarate** and pivotal clinical trials for selected alternative treatments. The primary endpoints typically include the proportion of patients achieving a 75%, 90%, or 100% reduction in the Psoriasis Area and Severity Index (PASI) and the proportion of patients achieving a static Physician's Global Assessment (sPGA) or Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).

Table 1: Efficacy of **Tepilamide Fumarate** in Moderate-to-Severe Plaque Psoriasis (AFFIRM Trial - 24 Weeks)[1][2][3][4]

Treatment Group	PASI 75 Response	IGA Success (Score 0 or 1)
Tepilamide fumarate 400 mg QD	39.7%	35.7%
Tepilamide fumarate 400 mg	47.2%	41.4%
Tepilamide fumarate 600 mg	44.3%	44.4%
Placebo	20.0%	22.0%

Table 2: Comparative Efficacy of Alternative Oral and Biologic Therapies for Moderate-to-Severe Plaque Psoriasis



Drug	Trial(s)	Key Efficacy Endpoint(s)
Oral Therapies		
Dimethyl fumarate	BRIDGE	PASI 75 at Week 16: 37.5%
Apremilast	ESTEEM 2	PASI 75 at Week 16: 28.8%
Biologic Therapies (Anti-TNFα)		
Adalimumab	REVEAL	PASI 75 at Week 16: 71%
Etanercept	Phase III	PASI 75 at Week 12 (50 mg BIW): 49%
Biologic Therapies (Anti-IL-17)		
Secukinumab	ERASURE, FIXTURE	PASI 75 at Week 12 (300 mg): 81.6% (ERASURE), 77.1% (FIXTURE)
Ixekizumab	UNCOVER-2, UNCOVER-3	PASI 75 at Week 12 (80 mg Q2W): 89.7% (UNCOVER-2), 87.3% (UNCOVER-3)
Biologic Therapies (Anti-IL-12/23)		
Ustekinumab	PHOENIX 1	PASI 75 at Week 12 (45 mg): 66.7%
Biologic Therapies (Anti-IL-23)		
Guselkumab	VOYAGE 1, VOYAGE 2	PASI 90 at Week 16: 73.3% (VOYAGE 1), 70.0% (VOYAGE 2)
Risankizumab	UltIMMa-1, UltIMMa-2	PASI 90 at Week 16: 75.3% (UltIMMa-1), 74.8% (UltIMMa- 2)

Comparative Safety and Tolerability



The safety profile of a drug is critical for its long-term viability. The following tables summarize the most common treatment-emergent adverse events (TEAEs) observed in the clinical trials of **Tepilamide fumarate** and its comparators.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) for **Tepilamide Fumarate** (AFFIRM Trial)[1]

Adverse Event	Tepilamide fumarate (All Doses)	Placebo
Gastrointestinal Intolerance	20% - 42%	Not Reported
Infection	6% - 18%	Not Reported
Decreased Lymphocyte Count	4% - 9%	Not Reported
Any TEAE	50% - 66%	48%

Table 4: Common TEAEs for Alternative Therapies



Drug	Common Adverse Events
Oral Therapies	
Dimethyl fumarate	Flushing, gastrointestinal events (diarrhea, nausea, abdominal pain), lymphopenia.
Apremilast	Diarrhea, nausea, headache, upper respiratory tract infection.
Biologic Therapies	
Adalimumab	Injection site reactions, upper respiratory tract infections, headache, rash.
Etanercept	Injection site reactions, infections (especially upper respiratory), headache.
Secukinumab	Nasopharyngitis, diarrhea, upper respiratory tract infection.
lxekizumab	Injection site reactions, upper respiratory tract infections, nausea, tinea infections.
Ustekinumab	Upper respiratory tract infection, headache, fatigue.
Guselkumab	Upper respiratory tract infections, headache, injection site reactions, arthralgia.
Risankizumab	Upper respiratory tract infections, headache, fatigue, injection site reactions.

Experimental Protocols Tepilamide Fumarate AFFIRM Clinical Trial (NCT03421197) Methodology

• Study Design: A Phase IIb, randomized, double-blind, placebo-controlled, multicenter study conducted at approximately 75 sites in the United States.

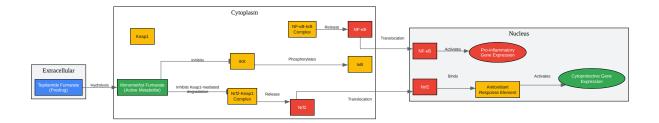


- Patient Population: Adults (≥18 years) with a diagnosis of stable, moderate-to-severe plaque psoriasis for at least 6 months. Severity was defined by a Psoriasis Area and Severity Index (PASI) score of ≥12, an Investigator's Global Assessment (IGA) score of ≥3 (moderate or severe), and body surface area (BSA) involvement of ≥10%.
- Randomization and Blinding: 426 patients were randomized in a 1:1:1:1 ratio to one of four treatment arms: Tepilamide fumarate 400 mg once daily (QD), 400 mg twice daily (BID), 600 mg BID, or placebo BID. Both patients and investigators were blinded to the treatment allocation.
- Treatment Period: The study duration was 24 weeks of treatment, followed by a 1-week safety follow-up.
- Key Inclusion Criteria:
 - Adults aged 18 years or older.
 - Stable moderate-to-severe plaque psoriasis for at least 6 months.
 - PASI score ≥ 12, IGA score ≥ 3, and BSA involvement ≥ 10%.
 - Candidate for systemic therapy or phototherapy.
- Key Exclusion Criteria:
 - Failure of ≥ 3 systemic therapies.
 - Receipt of other psoriasis treatments within specified washout periods.
 - Certain laboratory abnormalities at screening.
- Efficacy Assessments:
 - Co-primary endpoints (at Week 24):
 - Proportion of patients achieving at least a 75% reduction in PASI score from baseline (PASI 75).



- Proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-point reduction from baseline.
- Secondary endpoints: Included assessments of PASI 50 and PASI 90, Nail Psoriasis Severity Index (NAPSI), Psoriasis Scalp Severity Index (PSSI), and Dermatology Life Quality Index (DLQI).
- Safety Assessments: Monitored through adverse event reporting, clinical laboratory tests (including lymphocyte counts), vital signs, and physical examinations.
- Statistical Analysis: The primary efficacy analysis was performed on the modified intent-to-treat (mITT) population, which included all randomized patients who received at least one dose of the study drug and had at least one post-dose efficacy assessment. A logistic regression model, adjusted for treatment group, baseline body mass index, and pooled analysis center, was used. Missing data were handled using multiple imputation.

Visualizations Signaling Pathway of Fumaric Acid Esters (including Tepilamide Fumarate)

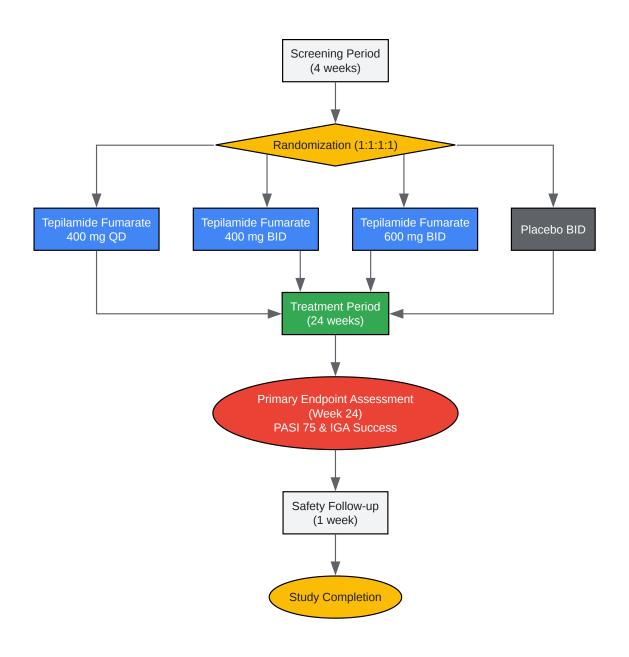




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Caption: FAE Signaling Pathway.

Tepilamide Fumarate (AFFIRM) Clinical Trial Workflow



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